2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride
Description
2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride is a substituted aromatic amino acid derivative characterized by a propanoic acid backbone with an amino group at the C2 position and a 3-methylphenyl group at the C3 position. This compound is typically utilized in pharmaceutical research as a building block for drug discovery. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.
Properties
IUPAC Name |
2-amino-3-(3-methylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-3-2-4-8(5-7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXUTUOQRSWIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride typically involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced to 3-methylphenylalanine, which is subsequently converted to its hydrochloride salt . The reaction conditions often include the use of reducing agents such as zinc dust and formic acid, with the process being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline powder with a melting point of 218-219°C .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-amino-3-(3-methylphenyl)propanoic acid hydrochloride with its analogs, focusing on substituents, molecular properties, and availability:
Key Structural and Functional Insights
Substituent Effects: Halogenation (e.g., Cl, F): Increases lipophilicity and metabolic stability, as seen in (S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride . Hydroxyl/Iodine Groups: Enhance hydrogen bonding and molecular weight, impacting solubility (e.g., 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) .
Positional Isomerism: The target compound’s amino group at C2 distinguishes it from 3-amino analogs (e.g., 3-amino-3-(3-methylphenyl)propanoic acid hydrochloride), which may exhibit divergent pharmacokinetic properties .
Purity and Availability: High-purity (>99%) analogs like (S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride are prioritized for pharmaceutical synthesis . Discontinued compounds (e.g., methoxycarbonyl derivative) highlight market dynamics and synthetic challenges .
Biological Activity
2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride, a derivative of the amino acid phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C10H13ClN2O2
- Molecular Weight : 232.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the glutamatergic system. It acts as an agonist at certain glutamate receptors, influencing neurotransmission and potentially providing neuroprotective effects. The amino group facilitates hydrogen bonding with receptor sites, while the aromatic ring enhances lipophilicity, allowing better membrane penetration.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells. For instance, a study demonstrated that treatment with this compound significantly decreased cell death in models of oxidative injury, suggesting its potential in treating neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In a series of assays against cancer cell lines, it exhibited cytotoxic effects with IC50 values indicating significant antiproliferative activity. For example, studies reported IC50 values ranging from 10 to 30 µM against HeLa cells.
Case Studies
- Neuroprotective Study : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on mouse models of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function in treated groups compared to controls.
- Antimicrobial Efficacy : In a study assessing various derivatives for antimicrobial activity, this compound was tested alongside other compounds. It showed promising results against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
